1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide
Description
The compound 1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide is a bis-indole derivative featuring a hydrazide linkage. Its structure comprises two identical indole moieties substituted with 4-chlorophenyl and 4,6-dimethoxy groups, connected via a carbonyl hydrazide bridge.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N'-[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indole-7-carbonyl]-4,6-dimethoxy-1H-indole-7-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28Cl2N4O6/c1-43-23-13-25(45-3)29(31-27(23)21(15-37-31)17-5-9-19(35)10-6-17)33(41)39-40-34(42)30-26(46-4)14-24(44-2)28-22(16-38-32(28)30)18-7-11-20(36)12-8-18/h5-16,37-38H,1-4H3,(H,39,41)(H,40,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBILODCXAJTPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=CN2)C3=CC=C(C=C3)Cl)C(=O)NNC(=O)C4=C(C=C(C5=C4NC=C5C6=CC=C(C=C6)Cl)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Cl2N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301102056 | |
| Record name | 1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301102056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445801-61-5 | |
| Record name | 1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445801-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301102056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Indole-7-carboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound under review, 1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide , is a complex indole derivative that has shown promise in various biological assays.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 600.5 g/mol. The structure features multiple functional groups that contribute to its biological activity, including:
- Indole ring system : Known for its role in various biological processes.
- Chlorophenyl groups : Potentially enhancing lipophilicity and biological interactions.
- Dimethoxy substituents : May influence electronic properties and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, a related indole compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Properties : Indoles are known for their antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains .
- Neuroprotective Effects : Some indole derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases, indicating potential therapeutic applications .
Anticancer Activity
A study published in MDPI highlighted the structure-activity relationship (SAR) of indole derivatives, noting that modifications at specific positions significantly enhance anticancer potency. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 5.1 | Induction of apoptosis via caspase activation |
| MCF7 | 3.8 | Inhibition of cell cycle progression |
| HepG2 | 4.5 | Modulation of apoptotic pathways |
Antimicrobial Activity
In a comparative study on antimicrobial efficacy, the compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related indoles have shown favorable absorption and distribution characteristics. Toxicological studies indicate that many indole derivatives possess low toxicity profiles at therapeutic doses, although comprehensive studies on this specific compound are needed to confirm safety.
Scientific Research Applications
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structural features showed promise in targeting various cancer pathways, potentially leading to the development of new anticancer drugs .
Antimicrobial Properties
Indoles are known for their antimicrobial potential. The hydrazide functional group in this compound may enhance its activity against a range of pathogens. Investigations into related compounds have shown efficacy against bacteria and fungi, suggesting that this indole derivative could be explored for developing new antimicrobial agents .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of indoles. Compounds similar to the one discussed have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis of Novel Compounds
The unique structure of this indole derivative makes it an excellent precursor for synthesizing novel compounds through various chemical reactions, including cyclization and functionalization reactions. This versatility is valuable in organic synthesis for creating complex molecules with potential therapeutic effects .
Case Studies
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Solubility: The hydrazide group and polar substituents suggest moderate solubility in DMSO or ethanol, contrasting with 12c’s methylene-linked bis-indole, which may be less polar .
- Thermal Stability : High melting points (e.g., 209–212°C for 2i ) are common in hydrazones/hydrazides due to intermolecular H-bonding, implying similar stability for the target .
Preparation Methods
Fischer Indole Synthesis with Palladium Catalysis
The 3-(4-chlorophenyl) substituent is introduced via a modified Fischer indole synthesis employing Pd catalysis. Following the method described by, benzophenone hydrazones are prepared using Pd/BINAP catalysts, enabling efficient cyclization to the indole skeleton.
-
Procedure :
Hydrazide Intermediate Formation
Esterification of Carboxylic Acid
The carboxylic acid is activated as a methyl ester to facilitate hydrazide formation:
Hydrazinolysis to Carbohydrazide
Conversion of the ester to hydrazide follows established protocols:
-
Procedure :
Dimerization via Coupling Reaction
Acid Chloride Preparation
The carboxylic acid is converted to its acid chloride for coupling:
Hydrazide-Acid Chloride Coupling
The final dimerization is achieved via nucleophilic acyl substitution:
-
Procedure :
Characterization and Analytical Data
Spectral Confirmation
Yield Optimization Table
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fischer Indole Synthesis | Pd/Xantphos, 110°C | 68 |
| Hydrazide Formation | Hydrazine monohydrate, 80°C | 89 |
| Dimerization | EtN, DCM, rt | 75 |
Challenges and Mitigation Strategies
Q & A
Q. What synthetic methodologies are commonly employed for constructing the hydrazide-linked indole core in this compound?
- Methodological Answer : The hydrazide linkage is typically synthesized via condensation between an activated carboxylic acid (e.g., acid chloride or ester) and hydrazine derivatives. For example:
-
Step 1 : Saponification of the methyl/ethyl ester of 3-(4-chlorophenyl)-4,6-dimethoxy-1H-indole-7-carboxylic acid to generate the free carboxylic acid (e.g., using NaOH/EtOH at reflux) .
-
Step 2 : Activation of the carboxylic acid using coupling agents like DCC or EDC, followed by reaction with hydrazine hydrate to form the hydrazide intermediate .
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Step 3 : Final coupling with another indole-carboxylic acid derivative under acidic or basic conditions to form the bis-indole hydrazide structure .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NaOH/EtOH, reflux | 75–85 | |
| 2 | EDC, DMF, 0–5°C | 60–70 | |
| 3 | HCl/MeOH, RT | 50–65 |
Q. How can researchers confirm the regioselectivity of substituents (e.g., 4-chlorophenyl, dimethoxy groups) during synthesis?
- Methodological Answer : Regioselectivity is verified using NOESY NMR to confirm spatial proximity of substituents and HPLC-MS to monitor intermediate purity. For example:
- NOESY : Correlations between the 4-chlorophenyl protons and the indole H-3 proton confirm substitution at position 3 .
- HPLC-MS : Retention time and mass fragmentation patterns differentiate regioisomers .
Advanced Research Questions
Q. What strategies mitigate low yields in the final hydrazide coupling step due to steric hindrance from the 4,6-dimethoxy groups?
- Methodological Answer : Steric hindrance can be addressed via:
-
Microwave-assisted synthesis : Reduces reaction time and improves kinetic control (e.g., 100°C, 30 min, 80% yield) .
-
Protecting group manipulation : Temporarily protecting the methoxy groups as TMS ethers during coupling, followed by deprotection with TBAF .
-
Solvent optimization : Using polar aprotic solvents like DMSO to enhance solubility of bulky intermediates .
Q. How can researchers resolve discrepancies in reported melting points for structurally similar indole derivatives?
- Methodological Answer : Discrepancies arise from polymorphism or residual solvents. Solutions include:
-
DSC (Differential Scanning Calorimetry) : Identifies polymorphic forms by analyzing thermal transitions .
-
TGA (Thermogravimetric Analysis) : Detects solvent loss below the melting point .
-
Recrystallization standardization : Using a single solvent system (e.g., EtOAc/hexane) across studies to ensure consistency .
Q. What computational tools are suitable for predicting the biological activity of this compound’s hydrazide moiety?
- Methodological Answer :
-
Molecular docking (AutoDock Vina) : Models interactions with target proteins (e.g., 5-HT2A receptors) .
-
QSAR models : Utilizes descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetics .
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MD simulations (GROMACS) : Assesses hydrazide conformational stability in aqueous environments .
Experimental Design & Data Analysis
Q. How to optimize reaction conditions for scale-up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- DoE (Design of Experiments) : Screens variables (temperature, solvent ratio, catalyst loading) to identify robust conditions .
- In-line FTIR : Monitors reaction progress in real-time to prevent over-reaction .
- Chiral HPLC : Ensures enantiopurity during scale-up (e.g., Chiralpak AD-H column) .
Q. What analytical techniques differentiate between keto-hydrazone and enol-hydrazone tautomers in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
